Magnesium chloride (4-tert-butylphenyl)methanide (1/1/1)
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Overview
Description
Magnesium chloride (4-tert-butylphenyl)methanide (1/1/1) is an organomagnesium compound that is commonly used in organic synthesis. It is known for its role as a Grignard reagent, which is a powerful carbon nucleophile used primarily for carbon-carbon bond formation. This compound is particularly useful in various chemical reactions due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium chloride (4-tert-butylphenyl)methanide can be synthesized through the reaction of magnesium with 4-tert-butylbenzyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The reaction conditions often involve refluxing the mixture to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of magnesium chloride (4-tert-butylphenyl)methanide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reagents are added in a controlled manner to ensure safety and efficiency. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Magnesium chloride (4-tert-butylphenyl)methanide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can reduce certain functional groups, such as carbonyl compounds, to alcohols.
Substitution: It participates in nucleophilic substitution reactions, where it can replace halides or other leaving groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The compound reacts with alkyl halides, aryl halides, and other electrophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Alcohols, ketones, or aldehydes.
Reduction: Primary or secondary alcohols.
Substitution: Various substituted organic compounds depending on the electrophile used.
Scientific Research Applications
Magnesium chloride (4-tert-butylphenyl)methanide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules and intermediates.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of magnesium chloride (4-tert-butylphenyl)methanide involves its role as a nucleophile. The compound donates its electron pair to an electrophile, forming a new carbon-carbon bond. This nucleophilic attack is facilitated by the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
tert-Butylmagnesium chloride: Another Grignard reagent with similar reactivity but different substituents.
Phenylmagnesium bromide: A Grignard reagent with a phenyl group instead of a tert-butyl group.
Isopropylmagnesium chloride: A Grignard reagent with an isopropyl group.
Uniqueness
Magnesium chloride (4-tert-butylphenyl)methanide is unique due to the presence of the 4-tert-butylphenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where steric hindrance or electronic effects play a crucial role in determining the outcome of the reaction.
Properties
CAS No. |
36062-15-4 |
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Molecular Formula |
C11H15ClMg |
Molecular Weight |
206.99 g/mol |
IUPAC Name |
magnesium;1-tert-butyl-4-methanidylbenzene;chloride |
InChI |
InChI=1S/C11H15.ClH.Mg/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
WMOXJLHDXRYBRE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] |
Origin of Product |
United States |
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